Rubiginone B1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

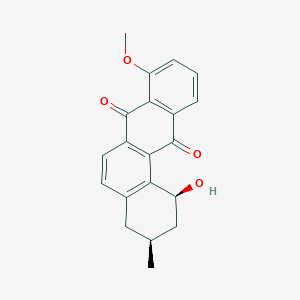

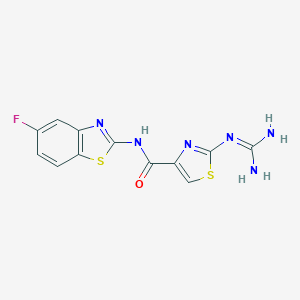

Rubiginone B1 is a natural product that has been isolated from the fungus Aspergillus terreus. It is a member of the rubiginone family of compounds, which are known for their diverse biological activities. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of Rubiginone B1 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. This compound has been shown to bind to the proteasome and inhibit its activity, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. The proteasome is an attractive target for cancer therapy, as it plays a critical role in the survival of cancer cells.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce the expression of certain genes involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity. In addition, this compound has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately result in cell death.

Advantages and Limitations for Lab Experiments

Rubiginone B1 has several advantages for use in lab experiments. It is a natural product, which means that it is readily available and can be easily synthesized. This compound also exhibits potent antitumor activity, making it a valuable tool for cancer research. However, this compound has some limitations for use in lab experiments. It is a complex molecule, which makes it difficult to synthesize and purify. In addition, this compound has poor solubility in water, which can make it challenging to work with in certain assays.

Future Directions

There are several future directions for research on Rubiginone B1. One area of focus is the development of new cancer therapies based on this compound. Researchers are exploring ways to modify the structure of this compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of this compound. Researchers are working to identify the specific targets of this compound within the proteasome complex. Finally, researchers are exploring the potential of this compound as a lead compound for the development of new antibiotics. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics to combat drug-resistant infections.

Conclusion

In conclusion, this compound is a natural product with potent antitumor activity. Its complex structure and mechanism of action make it a valuable tool for cancer research. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound is focused on the development of new cancer therapies, the investigation of its mechanism of action, and the potential for the development of new antibiotics.

Synthesis Methods

Rubiginone B1 can be synthesized through a multi-step process starting from the precursor compound, 3,5-dimethylorsellinic acid. The synthesis involves several chemical reactions, including alkylation, oxidation, and cyclization. The final step of the synthesis is the reduction of the nitro group to an amine, which results in the formation of this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Rubiginone B1 has been the subject of extensive research due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, this compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Properties

| 130364-39-5 | |

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(1S,3S)-1-hydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C20H18O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10,14,21H,8-9H2,1-2H3/t10-,14-/m0/s1 |

InChI Key |

GCPUVEMWOWMALU-HZMBPMFUSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |

SMILES |

CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |

| 130364-39-5 | |

synonyms |

rubiginone B1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)

![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)